molecular formula C10H10N2O2 B1612942 Methyl 3-methyl-1H-indazole-5-carboxylate CAS No. 1015068-76-4

Methyl 3-methyl-1H-indazole-5-carboxylate

Cat. No. B1612942
M. Wt: 190.2 g/mol
InChI Key: HWZPYTDUHRCVLH-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-1H-indazole-5-carboxylate” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It has a molecular weight of 190.2 .


Synthesis Analysis

The synthesis of “Methyl 3-methyl-1H-indazole-5-carboxylate” involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methyl-1H-indazole-5-carboxylate” consists of a fusion of benzene and pyrazole . It has a molecular formula of C10H10N2O2 .


Chemical Reactions Analysis

“Methyl 3-methyl-1H-indazole-5-carboxylate”, as part of the indazole family, shows notable reactivity in alkaline solutions.


Physical And Chemical Properties Analysis

“Methyl 3-methyl-1H-indazole-5-carboxylate” is a solid substance with a storage temperature of 4°C .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field: Organic Chemistry
    • Application: Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They are important types of molecules and natural products .
    • Method: The synthesis of indole derivatives involves various methods, including the reaction of 3-iodo-4,5-dimethoxybenzaldehyde in the presence of SnCl2 and NaOAc in THF .
    • Results: The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .
  • Medicinal Applications of Indazole

    • Field: Medicinal Chemistry
    • Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
    • Method: The synthesis of indazoles includes reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
    • Results: The synthesis of indazoles generally produces good to excellent yields, with minimal formation of byproducts .
  • Structural Analysis of Indazole Compounds

    • Field: Structural Chemistry
    • Application: Structural analysis through X-ray crystallography and magnetic resonance spectroscopy has been done to understand the spatial arrangement and properties of indazole compounds. This knowledge aids in the design and development of new materials and drugs.
    • Method: The structural analysis involves techniques like X-ray crystallography and magnetic resonance spectroscopy.
    • Results: The results of the structural analysis provide insights into the spatial arrangement and properties of indazole compounds, which are crucial for the design and development of new materials and drugs.
  • Organic Synthesis

    • Field: Organic Chemistry
    • Application: Methyl 3-methyl-1H-indazole-5-carboxylate is used in organic synthesis . The details of its specific applications in organic synthesis are not provided in the search results .
    • Method: The specific methods of application or experimental procedures are not provided in the search results .
    • Results: The specific results or outcomes obtained are not provided in the search results .
  • Synthesis of 1H- and 2H-indazoles

    • Field: Organic Chemistry
    • Application: The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
    • Method: The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results: The synthesis of 1H- and 2H-indazoles has been successful with these strategies .
  • Inhibition of Cell Growth

    • Field: Medicinal Chemistry
    • Application: Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .
    • Method: The specific methods of application or experimental procedures are not provided in the search results .
    • Results: The compound was very effective against colon and melanoma cell lines .
  • Chemical Synthesis

    • Field: Chemical Synthesis
    • Application: Methyl 3-methyl-1H-indazole-5-carboxylate is used in chemical synthesis . The details of its specific applications in chemical synthesis are not provided in the search results .
    • Method: The specific methods of application or experimental procedures are not provided in the search results .
    • Results: The specific results or outcomes obtained are not provided in the search results .
  • Phosphoinositide 3-Kinase δ Inhibition

    • Field: Medicinal Chemistry
    • Application: Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Method: The specific methods of application or experimental procedures are not provided in the search results .
    • Results: The specific results or outcomes obtained are not provided in the search results .
  • Synthesis of NH-1,2,3-Triazoles

    • Field: Organic Chemistry
    • Application: The work summarizes the latest strategies for the synthesis of NH-1,2,3-triazoles .
    • Method: The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results: The synthesis of NH-1,2,3-triazoles has been successful with these strategies .

Safety And Hazards

“Methyl 3-methyl-1H-indazole-5-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

methyl 3-methyl-2H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-8-5-7(10(13)14-2)3-4-9(8)12-11-6/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZPYTDUHRCVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621433
Record name Methyl 3-methyl-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-1H-indazole-5-carboxylate

CAS RN

1015068-76-4
Record name 1H-Indazole-5-carboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015068-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Li, Y Liu, J Wu, X Liu, L Wang, J Wang… - Journal of Medicinal …, 2023 - ACS Publications
… To a solution of methyl 3-methyl-1H-indazole-5-carboxylate (13 g, 68.3 mmol) in ethanol (130 mL) was added hydrazine hydrate (25.7 g, 683.4 mmol). The mixture was stirred at 82 C …
Number of citations: 3 pubs.acs.org

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